

# An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine

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## Compound of Interest

Compound Name: 4-Methoxy-1,2-benzisoxazol-3-amine

Cat. No.: B064774

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

**4-Methoxy-1,2-benzisoxazol-3-amine** is a heterocyclic organic compound featuring a benzisoxazole core, a privileged scaffold in medicinal chemistry.<sup>[1]</sup> This document provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities. The information is compiled to serve as a technical guide for researchers engaged in drug discovery and development, offering detailed data, experimental insights, and visualization of relevant biological pathways.

## Core Chemical Properties

**4-Methoxy-1,2-benzisoxazol-3-amine**, with the CAS number 177995-40-3, is characterized by the fusion of a benzene ring and an isoxazole ring, with methoxy and amine substituents.<sup>[2][3]</sup> These features contribute to its unique physicochemical and pharmacological potential.

## Physicochemical Data

The fundamental properties of **4-Methoxy-1,2-benzisoxazol-3-amine** are summarized below.

Property	Value	Source(s)
IUPAC Name	4-methoxy-1,2-benzoxazol-3-amine	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	164.16 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	140-142 °C	<a href="#">[2]</a>
Appearance	White solid (predicted)	<a href="#">[4]</a>
InChI	InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10)	<a href="#">[3]</a>
SMILES	COC1=CC=CC2=C1C(=NO2)N	<a href="#">[3]</a>

## Computed Properties

Computational data provides further insight into the molecule's behavior in biological systems.

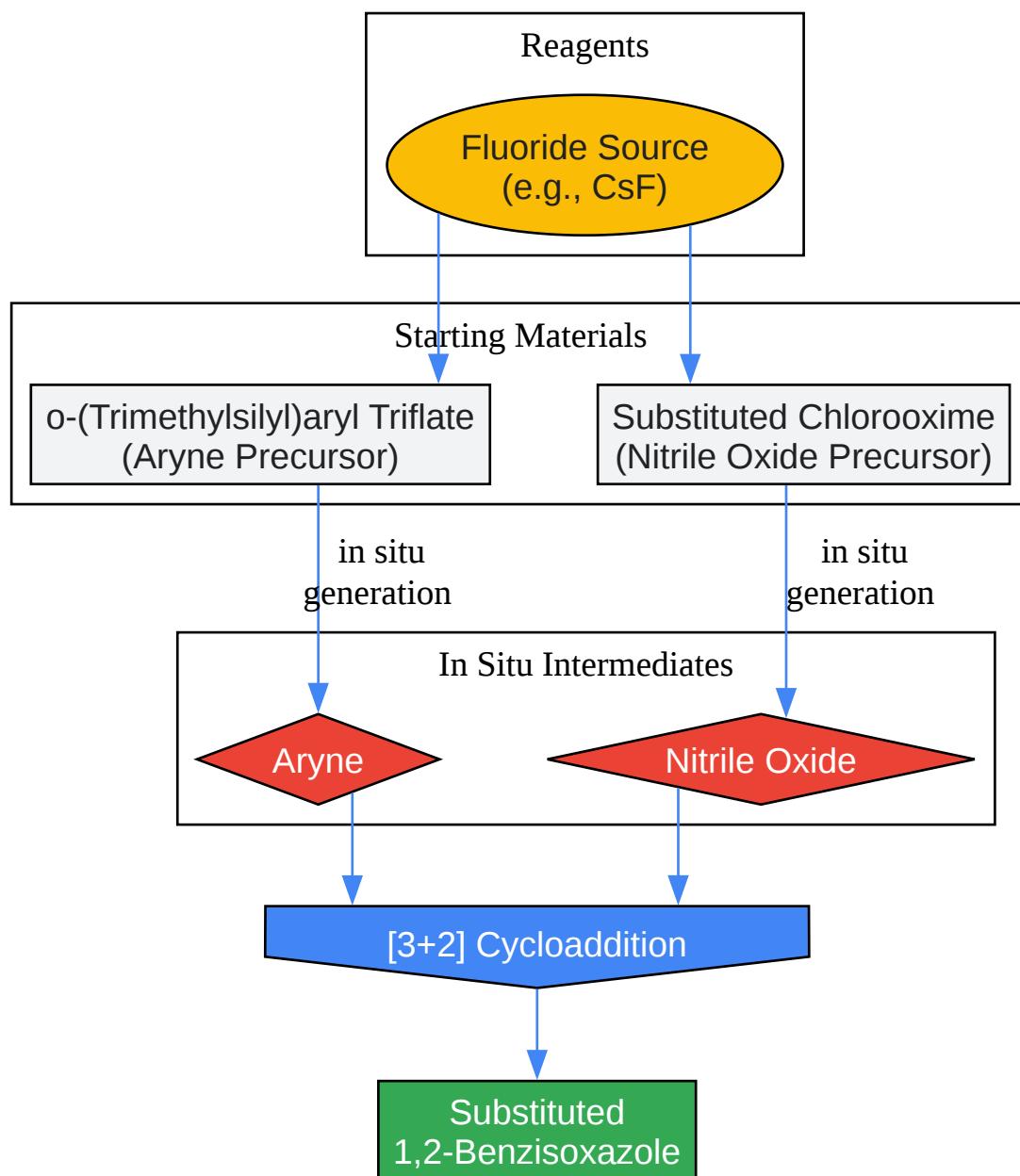
Property	Value	Source(s)
XLogP3	1.3	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[3]</a>
Rotatable Bond Count	1	<a href="#">[3]</a>
Exact Mass	164.058577502 Da	<a href="#">[3]</a>
Topological Polar Surface Area	61.3 Å <sup>2</sup>	<a href="#">[3]</a>
Heavy Atom Count	12	<a href="#">[3]</a>

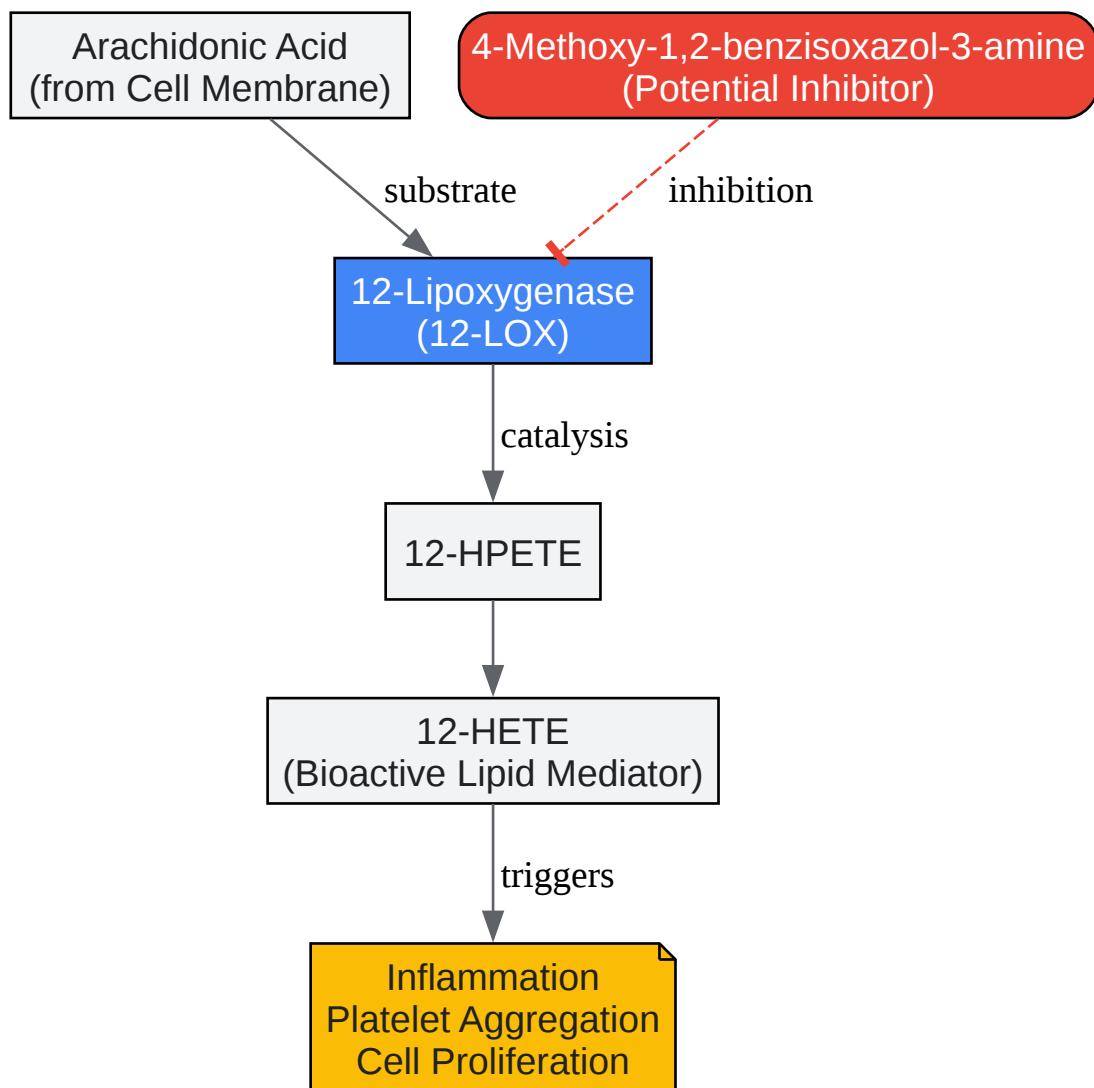
## Synthesis and Characterization

The synthesis of substituted benzisoxazoles can be achieved through various routes, often involving cyclization reactions.

## Generalized Synthesis Workflow

A common and modern approach for synthesizing the benzisoxazole core involves a [3+2] cycloaddition reaction.<sup>[5]</sup> This method generates the heterocyclic system by reacting an aryne with a nitrile oxide, both of which are generated *in situ*.



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